2-Chloro-3-(chloromethyl)pyridine CAS number
2-Chloro-3-(chloromethyl)pyridine CAS number
An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)pyridine
Part 1: Executive Summary & Core Identity
2-Chloro-3-(chloromethyl)pyridine is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of allosteric hemoglobin modulators. Unlike its more common isomer (the 5-chloromethyl derivative used in neonicotinoid pesticides), the 3-chloromethyl isomer is a high-value intermediate for Voxelotor (Oxbryta) , a breakthrough therapy for Sickle Cell Disease (SCD).
This compound is characterized by a "privileged scaffold"—a pyridine ring substituted with a chlorine atom at the C2 position and a reactive chloromethyl electrophile at the C3 position. This specific substitution pattern imparts unique electronic properties, making the benzylic chloride highly reactive toward nucleophiles while the 2-chloro group remains available for subsequent metal-catalyzed cross-coupling or nucleophilic aromatic substitution.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 2-Chloro-3-(chloromethyl)pyridine |
| CAS Number (Free Base) | 89581-84-0 |
| CAS Number (HCl Salt) | 106651-82-5 |
| Molecular Formula | C₆H₅Cl₂N (Free Base) / C₆H₆Cl₃N (HCl Salt) |
| Molecular Weight | 162.02 g/mol (Free Base) / 198.48 g/mol (HCl Salt) |
| Appearance | Yellow to brown oil (Free Base) or off-white solid (HCl Salt) |
| Solubility | Soluble in DCM, Toluene, THF; reacts with water/alcohols.[1][2][3][4] |
| SMILES | ClCC1=CC=CN=C1Cl |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-chloro-3-(chloromethyl)pyridine is typically performed via the deoxychlorination of its alcohol precursor. This process must be controlled to prevent self-alkylation, a common degradation pathway for electron-deficient benzyl-type halides.
Primary Synthetic Route: Deoxychlorination
Precursor: (2-Chloropyridin-3-yl)methanol (CAS: 42330-59-6) Reagent: Thionyl Chloride (SOCl₂) Solvent: Dichloromethane (DCM) or Toluene[5]
Protocol (Validated for Voxelotor Intermediate):
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Charge: Dissolve 1.0 equivalent of (2-chloropyridin-3-yl)methanol in anhydrous DCM (10 volumes).
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Addition: Cool the solution to 0–5°C. Add 1.2–1.5 equivalents of Thionyl Chloride dropwise, maintaining the temperature below 10°C to control the exotherm and HCl gas evolution.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor conversion via HPLC or TLC (Note: The chloride is unstable on silica; use neutralized plates or rapid elution).
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Workup (Critical):
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Method A (Isolation as HCl Salt): Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Azeotrope with toluene (3x) to remove residual acid. The product is obtained as the hydrochloride salt (CAS 106651-82-5), which is significantly more stable than the free base.
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Method B (Free Base Usage): If the free base is required, neutralize the residue with cold saturated NaHCO₃, extract rapidly into DCM, dry over MgSO₄, and use immediately . Storage of the free base is not recommended due to dimerization.
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Visual Synthesis Pathway
Caption: Synthesis of 2-chloro-3-(chloromethyl)pyridine via deoxychlorination using Thionyl Chloride.
Part 3: Reactivity & Pharmaceutical Applications
Mechanism of Action in Drug Synthesis
The chloromethyl group at the C3 position acts as a potent electrophile. The adjacent nitrogen atom (even with the 2-chloro substituent) exerts an electron-withdrawing inductive effect (-I), making the benzylic carbon highly susceptible to nucleophilic attack (S_N2).
However, the 2-chloro substituent is crucial for stability . In 3-(chloromethyl)pyridine (without the 2-chloro), the pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of another molecule, leading to rapid polymerization (self-quaternization). The 2-chloro group sterically and electronically suppresses this, though the free base still degrades over time.
Case Study: Voxelotor (Oxbryta)
Voxelotor is an aldehyde-based drug that binds to hemoglobin S to prevent polymerization. 2-Chloro-3-(chloromethyl)pyridine is the key "linker" fragment.
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Reaction: O-Alkylation (Williamson Ether Synthesis).
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Process: The chloromethyl pyridine reacts with a phenolic hydroxyl group on a hydroxybenzaldehyde derivative.
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Significance: This step installs the pyridine ring, which is positioned to interact with the hemoglobin surface, while the aldehyde group (on the other fragment) forms a reversible Schiff base with the N-terminal valine of the hemoglobin α-chain.
Reactivity & Instability Diagram
Caption: The electrophilic chloromethyl group allows for drug synthesis but poses a risk of self-alkylation if stored as a free base.
Part 4: Handling, Stability & Safety
Critical Stability Warning
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Free Base: Thermally unstable. It can undergo intermolecular N-alkylation (self-quaternization) to form insoluble pyridinium salts, appearing as a dark tar.
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Hydrochloride Salt: The protonation of the pyridine nitrogen eliminates its nucleophilicity, preventing self-alkylation. Always store as the HCl salt.
Storage Protocols
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Temperature: Store at 2–8°C (Refrigerated) or -20°C for long term.
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Atmosphere: Hygroscopic; store under Nitrogen or Argon. Moisture converts the chloride back to the alcohol or hydrolyzes it to the ether.
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Container: Amber glass to prevent light-induced radical degradation.
Safety Profile
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Hazards: Corrosive (Causes severe skin burns and eye damage - H314).
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Toxicity: Alkylating agent. Potential mutagen. Handle in a chemical fume hood with double nitrile gloves.
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First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water.
References
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Biosynth. (n.d.). 2-Chloro-3-chloromethyl-pyridine (CAS 89581-84-0).[1][2][3][4][6][7][8] Retrieved from
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Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. Retrieved from
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Global Blood Therapeutics. (2020).[9] Process and intermediates for the synthesis of voxelotor (WO2020127945A1). World Intellectual Property Organization. Retrieved from
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BLD Pharm. (n.d.). 2-Chloro-3-(chloromethyl)pyridine HCl (CAS 106651-82-5).[1][2][3][10][11][12] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Voxelotor. Retrieved from
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- 6. 2-Chloro-3-(chloromethyl)pyridine 97% | CAS: 89581-84-0 | AChemBlock [achemblock.com]
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- 9. Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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